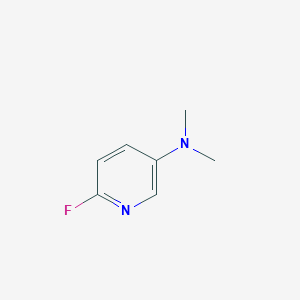

6-fluoro-N,N-dimethylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-fluoro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9FN2 and a molar mass of 140.16 g/mol . It is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 3rd position . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N,N-dimethylpyridin-3-amine typically involves the fluorination of N,N-dimethylpyridin-3-amine. One common method is the direct fluorination using a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of N,N-dimethylpyridin-3-amine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-N,N-dimethylpyridin-3-amine has been investigated for its role as a pharmacophore in the development of novel therapeutic agents.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting embryonic ectoderm development (EED), a target for cancer therapies. For instance, a derivative of this compound demonstrated an IC50 value of 18 nM against EED, indicating strong binding affinity and potential for use in cancer treatment strategies . The fluorine substituent enhances the binding properties, making it a valuable candidate in drug design.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | IC50 (nM) | Notes |

|---|---|---|---|

| EEDi-5285 | EED | 18 | Strong binding affinity |

| Compound 18 | KARPAS422 Cells | 12 | Effective growth inhibition |

Catalysis

The compound has also been explored as a catalyst in organic synthesis. Its derivatives have been utilized in various catalytic processes due to their ability to facilitate reactions under mild conditions.

Case Study: Synthesis of Indoles

Research indicates that ionic liquids derived from N,N-dimethylpyridin-4-amine can serve as effective catalysts for the Fischer indole synthesis. The incorporation of fluoride ions significantly enhances catalytic efficiency, allowing for the synthesis of indoles and other nitrogen-containing compounds with high yields .

Table 2: Catalytic Efficiency of DMAP-based Ionic Liquids

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Fischer Indole Synthesis | DMAP-based IL | 78 |

| 1H-Tetrazole Formation | DMAP-based IL | 48 |

Material Science

In material science, this compound is being researched for its potential applications in developing advanced materials such as organic semiconductors and sensors.

Case Study: Organic Semiconductors

The compound's electronic properties make it suitable for incorporation into organic electronic devices. Studies have shown that when integrated into polymer matrices, it enhances charge transport capabilities, thereby improving device performance metrics .

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylpyridin-3-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

6-Chloro-N,N-dimethylpyridin-3-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

6-fluoro-N,N-dimethylpyridin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various research applications .

Biological Activity

6-Fluoro-N,N-dimethylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in therapeutic contexts.

The synthesis of this compound typically involves the following steps:

- Starting Materials : Pyridine derivatives are used as the base for synthesis.

- Dimethylation : The nitrogen atom at the 3rd position is dimethylated using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃) .

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Using agents like potassium permanganate (KMnO₄) to form N-oxides.

- Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced amine derivatives.

- Substitution : The fluorine atom can be replaced through nucleophilic substitution reactions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- The fluorine atom enhances lipophilicity, facilitating membrane penetration.

- The dimethylamine group interacts with enzymes and receptors, modulating their activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cellular metabolism.

Anticancer Activity

Preclinical studies have shown that compounds similar to this compound possess significant anticancer properties. For instance, fluorinated analogs have demonstrated potent binding affinities to cancer-related targets, showing IC₅₀ values in the nanomolar range for inhibiting tumor cell growth .

Case Studies

- EED Inhibitors : In a study examining EED inhibitors, a compound structurally related to this compound displayed strong antitumor activity in EZH2 mutant lymphoma models, with IC₅₀ values indicating high potency in inhibiting cell growth .

- Neuroprotective Effects : Another investigation into similar pyridine derivatives highlighted their potential in treating neurological disorders, suggesting that this compound may also offer neuroprotective benefits through modulation of neurotransmitter systems .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated pyridine derivatives:

| Compound | Anticancer Activity (IC₅₀) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | ~12 nM | Moderate | Enhanced lipophilicity |

| 6-Chloro-N,N-dimethylpyridin-3-amine | Varies | Low | Less effective due to lower lipophilicity |

| 6-Methyl-N,N-dimethylpyridin-3-amine | Varies | Moderate | Different substitution effects |

Properties

IUPAC Name |

6-fluoro-N,N-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLGUGDMFMBFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.